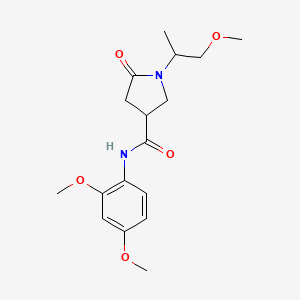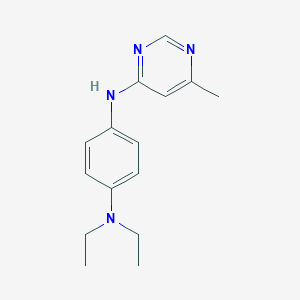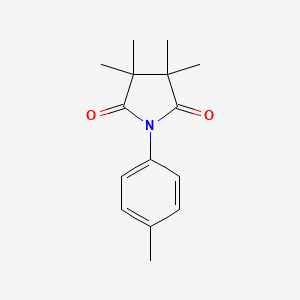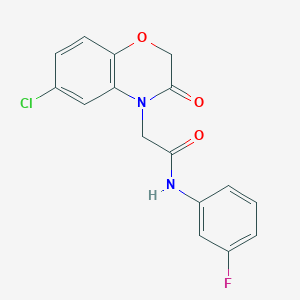![molecular formula C17H20N2O4S B4419985 N-[4-(aminosulfonyl)phenyl]-2-(3-methylphenoxy)butanamide](/img/structure/B4419985.png)
N-[4-(aminosulfonyl)phenyl]-2-(3-methylphenoxy)butanamide
Descripción general
Descripción
N-[4-(aminosulfonyl)phenyl]-2-(3-methylphenoxy)butanamide, also known as NS-398, is a selective inhibitor of cyclooxygenase-2 (COX-2) enzyme. COX-2 is responsible for the production of prostaglandins, which play a vital role in inflammation and pain. NS-398 is widely used in scientific research to study the role of COX-2 in various physiological and pathological conditions.
Mecanismo De Acción
N-[4-(aminosulfonyl)phenyl]-2-(3-methylphenoxy)butanamide selectively inhibits the activity of COX-2 enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models of arthritis and other inflammatory conditions. This compound has also been shown to have anti-tumor properties. It inhibits the growth of various cancer cells by inducing apoptosis and inhibiting angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(aminosulfonyl)phenyl]-2-(3-methylphenoxy)butanamide is a highly selective inhibitor of COX-2 enzyme. It does not inhibit the activity of COX-1 enzyme, which is responsible for the production of prostaglandins in the stomach and kidneys. This makes this compound a useful tool for studying the role of COX-2 in various physiological and pathological conditions. However, like any other chemical compound, this compound has its limitations. It is a synthetic compound and may not accurately represent the natural COX-2 inhibitors present in the body. Moreover, the effects of this compound may vary depending on the experimental conditions and the dose used.
Direcciones Futuras
N-[4-(aminosulfonyl)phenyl]-2-(3-methylphenoxy)butanamide has been extensively studied in scientific research, but there is still much to be discovered about its mechanism of action and potential therapeutic applications. Some future directions for research on this compound include:
1. Studying the role of this compound in various cancers, including breast, lung, and colon cancer.
2. Investigating the potential of this compound as a therapeutic agent for inflammatory bowel disease.
3. Studying the effects of this compound on the immune system and its potential use as an immunomodulatory agent.
4. Investigating the potential of this compound as a neuroprotective agent in various neurological disorders.
5. Studying the pharmacokinetics and pharmacodynamics of this compound to optimize its therapeutic use.
Conclusion
This compound is a selective inhibitor of COX-2 enzyme that has been extensively used in scientific research to study the role of COX-2 in various physiological and pathological conditions. It has anti-inflammatory, analgesic, and anti-tumor properties and has been shown to be a useful tool for studying the role of COX-2 in various diseases. However, like any other chemical compound, this compound has its limitations, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-[4-(aminosulfonyl)phenyl]-2-(3-methylphenoxy)butanamide has been extensively used in scientific research to study the role of COX-2 in various physiological and pathological conditions. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. This compound has been used to study the role of COX-2 in various diseases, including cancer, arthritis, and cardiovascular diseases.
Propiedades
IUPAC Name |
2-(3-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-16(23-14-6-4-5-12(2)11-14)17(20)19-13-7-9-15(10-8-13)24(18,21)22/h4-11,16H,3H2,1-2H3,(H,19,20)(H2,18,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRELGVZOQWGLTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)OC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4419913.png)




![2-[4-(2-furoyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4419941.png)
![2-{[(1,1-dioxidotetrahydro-3-thienyl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B4419943.png)
![4-chloro-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B4419958.png)

![(2-furylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride](/img/structure/B4419972.png)
![2-[(2-methylprop-2-en-1-yl)oxy]-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]benzamide](/img/structure/B4419979.png)
![2-tert-butyl-7,8-dimethoxy-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol](/img/structure/B4419992.png)
![N-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B4419998.png)
